

Deltorphin-II: A Technical Guide to its Sequence, Structure, and Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Deltorphin-II*

Cat. No.: *B10784540*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltorphins are a class of naturally occurring opioid peptides originally isolated from the skin of frogs belonging to the *Phyllomedusa* genus.^[1] Among these, **Deltorphin-II** stands out as a potent and highly selective agonist for the δ -opioid receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including analgesia.^[2] A defining characteristic of **Deltorphin-II** is the presence of a D-amino acid at the second position in its sequence, which confers remarkable enzymatic stability and high receptor affinity.^[3] This technical guide provides a comprehensive overview of the amino acid sequence, structure, receptor binding profile, and signaling mechanisms of **Deltorphin-II**, along with detailed experimental protocols for its synthesis and characterization.

Amino Acid Sequence and Structure

Deltorphin-II is a linear heptapeptide with a C-terminally amidated structure. The presence of a D-Alanine residue at position 2 is a critical structural feature that distinguishes it from many other endogenous peptides and is essential for its high affinity and selectivity for the δ -opioid receptor.^{[1][4]}

Primary Sequence: Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂^{[5][6]}

Key Structural Features:

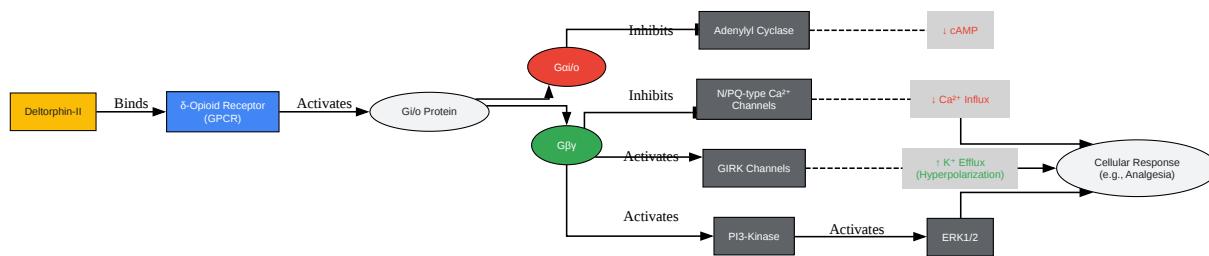
- N-terminus: The tyrosine (Tyr) residue at the N-terminus is a common feature among opioid peptides and is crucial for their interaction with opioid receptors.
- D-Amino Acid: The D-Alanine (D-Ala) at position 2 is vital for the peptide's biological activity and its resistance to degradation by peptidases.[\[3\]](#)
- Hydrophobic Core: The sequence contains hydrophobic residues such as Phenylalanine (Phe) and Valine (Val), which play a role in receptor binding.[\[7\]](#)
- C-terminus: The C-terminal glycine is amidated (Gly-NH₂), a modification that is also important for its activity.

Quantitative Data: Receptor Binding and Potency

Deltorphin-II exhibits exceptional selectivity for the δ -opioid receptor over μ - and κ -opioid receptors. This has been quantified through various binding and functional assays.

Ligand	Receptor Subtype	Ki (nM)	Reference
[D-Ala ²]-Deltorphin II	δ	1.5	[8]
μ	>1000	[8]	
κ	>1000	[8]	

Assay	Ligand	IC50 / Kd (nM)	Preparation	Reference
Binding Assay (Kd)	[³ H][D-Ala ²]deltorphin I*	0.104 \pm 0.009	Rat brain membranes	[9]
Functional Assay (K _{eq})	[D-Ala ²]deltorphin II	0.64 \pm 0.12	Mouse vas deferens	[9]
Functional Assay (K _{eq})	[D-Ala ²]deltorphin II	118 \pm 15	Mouse vas deferens (Naloxone antagonism)	[9]


Note: Data for the closely related [D-Ala²]deltorphin I is included for comparison.

Signaling Pathways

As a δ-opioid receptor agonist, **Deltorphin-II** initiates a cascade of intracellular signaling events upon binding. The receptor is coupled to inhibitory G-proteins (G α i/o).

Activation of the δ-opioid receptor by **Deltorphin-II** leads to:

- G-Protein Activation: The G α i/o subunit dissociates from the G β γ dimer.[3]
- Downstream G α i/o Effects: The activated G α i/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
- Downstream G β γ Effects: The G β γ subunit can directly modulate ion channels. It inhibits N-type and P/Q-type voltage-gated calcium channels (Ca $^{2+}$), which reduces neurotransmitter release. It also activates G-protein-coupled inwardly rectifying potassium channels (GIRK), causing membrane hyperpolarization and a decrease in neuronal excitability.[3]
- MAPK Pathway Activation: The δ-opioid receptor has also been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), through G β γ and Ras signaling cascades.[10]
- Other Kinase Involvement: In specific contexts, such as cardioprotection, the signaling of **Deltorphin-II** has been shown to involve Protein Kinase C δ (PKC δ) and Phosphatidylinositol-3-kinase (PI3-kinase).[11]

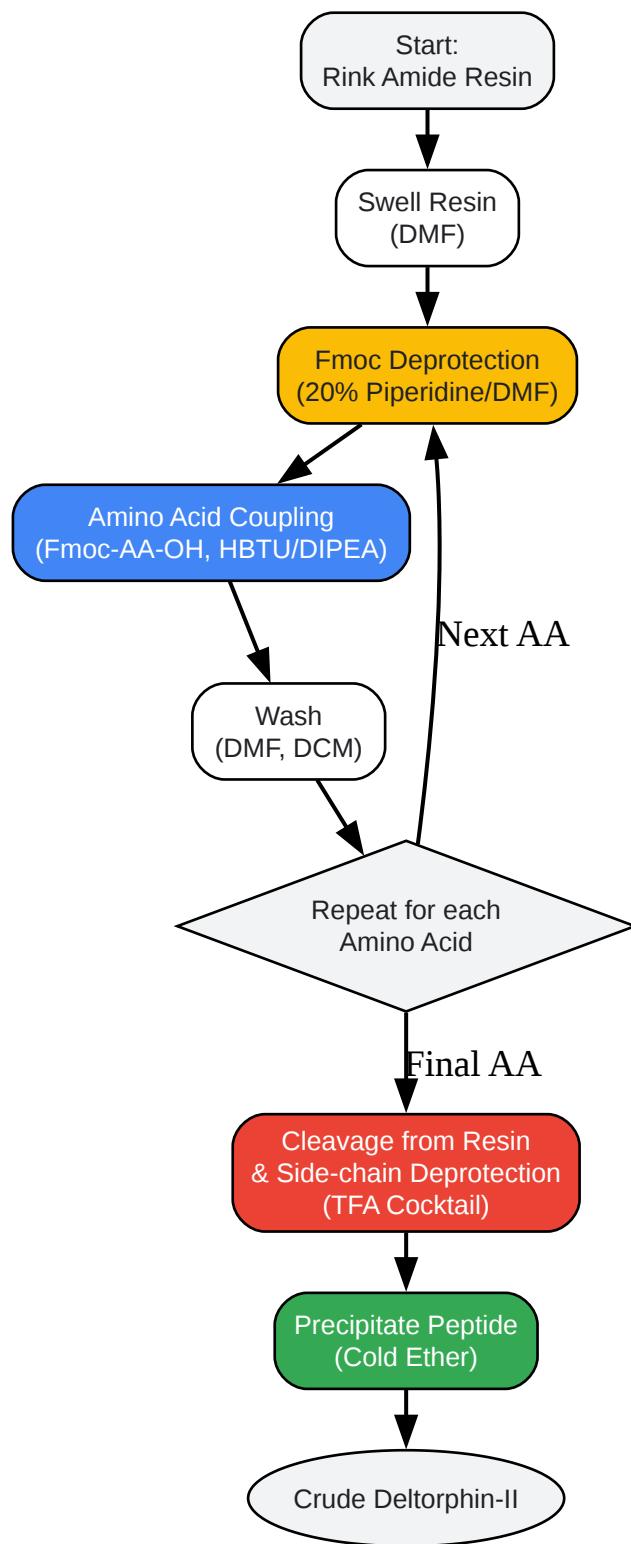
[Click to download full resolution via product page](#)

Deltorphin-II Signaling Pathway

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of **Deltorphin-II** is typically achieved using Fmoc-based solid-phase peptide synthesis on a Rink Amide resin to yield the C-terminally amidated peptide.[12][13]


Materials:

- Rink Amide Resin
- Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Phe-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH)
- Coupling reagents: HBTU/HOBt or DIC/Oxyma Pure[3][12]
- Base: N,N-Diisopropylethylamine (DIPEA)
- Deprotection solution: 20% piperidine in Dimethylformamide (DMF)
- Solvents: DMF, Dichloromethane (DCM)

- Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5)

Methodology:

- Resin Swelling: Swell the Rink Amide resin in DMF.
- First Amino Acid Coupling:
 - Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
 - Couple the first C-terminal amino acid (Fmoc-Gly-OH) using a coupling agent like HBTU/HOBt in the presence of DIPEA.[3]
- Chain Elongation: Sequentially repeat the deprotection and coupling steps for each amino acid in the sequence: Val, Val, Glu, Phe, D-Ala, and Tyr.
- Cleavage and Deprotection: Once the synthesis is complete, wash the resin and treat it with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
- Peptide Precipitation: Precipitate the crude peptide from the cleavage mixture using cold diethyl ether.
- Purification: Purify the crude peptide using RP-HPLC.

[Click to download full resolution via product page](#)

Fmoc Solid-Phase Peptide Synthesis Workflow

Purification by RP-HPLC

Methodology:

- Sample Preparation: Dissolve the crude peptide in a minimal amount of an aqueous solvent (e.g., 0.1% TFA in water).[3]
- Chromatography:
 - Column: C18 stationary phase.[3]
 - Mobile Phase A: 0.1% TFA in water.[3]
 - Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[3]
- Elution: Inject the sample and elute with a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% over 60 minutes).[3]
- Detection and Fractionation: Monitor the eluate by UV absorbance at 210-220 nm and collect the fractions corresponding to the major peak.[3]
- Analysis: Confirm the purity and identity of the collected fractions using mass spectrometry.

Receptor Binding Assay

Methodology:

- Membrane Preparation: Prepare cell membranes from a cell line expressing the δ -opioid receptor (e.g., NG108-15 cells) or from brain tissue.
- Assay Setup: In a multi-well plate, combine the membranes, a radiolabeled δ -opioid receptor ligand (e.g., [3 H]DPDPE), and varying concentrations of unlabeled **Deltorphin-II**.[3]
- Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60-120 minutes at 25°C).[3]
- Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.[3]

- Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Determine the IC_{50} value of **Deltorphin-II**, which is the concentration that inhibits 50% of the specific binding of the radioligand. The K_i value can then be calculated using the Cheng-Prusoff equation.

Conclusion

Deltorphin-II is a highly valuable molecule for opioid research due to its exceptional potency and selectivity for the δ -opioid receptor. Its unique structure, featuring a D-amino acid, provides a foundation for the design of stable and effective therapeutic peptides. The detailed protocols for its synthesis, purification, and characterization outlined in this guide serve as a framework for further investigation into its therapeutic potential and the complex mechanisms of opioid signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. Deltorphin II, ala(2)- | C38H54N8O10 | CID 123795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. [D-Ala2]deltorphin II analogs with high affinity and selectivity for delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [D-Ala2]-Deltorphin II, Selective delta opioid receptor agonist (CAS 122752-16-3) | Abcam [abcam.com]

- 9. [pnas.org](https://www.pnas.org) [pnas.org]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Infarct-Reducing Effect of the δ 2 Opioid Receptor Agonist Deltorphin II: The Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 13. Synthesis, conformation and opioid activity of deltorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Deltorphin-II: A Technical Guide to its Sequence, Structure, and Function]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10784540#deltorphin-ii-amino-acid-sequence-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com